Cabozantinib S-malate
Descripción general
Descripción
Synthesis Analysis
Cabozantinib S-malate is synthesized through a multi-step process starting from 3,4-dimethoxyaniline. The process involves substitution, cyclization, chlorination, nucleophilic substitution, reduction, acylation, and a salt-forming reaction, leading to an overall yield of about 44% (Xie Ning et al., 2014).
Molecular Structure Analysis
The molecular structure of Cabozantinib S-malate is characterized by its ability to inhibit multiple tyrosine kinases crucial for cell growth, survival, and motility. Its unique structure allows for simultaneous suppression of metastasis, angiogenesis, and tumor growth by targeting MET, VEGFR2, and additional kinases like RET, KIT, AXL, and FLT3 (Yakes F. et al., 2011).
Chemical Reactions and Properties
Cabozantinib's interactions with its targets lead to significant biological effects, such as reduced cell invasion and altered tumor pathology, including decreased tumor and endothelial cell proliferation coupled with increased apoptosis. These outcomes are due to cabozantinib's inhibition of phosphorylation in key signaling pathways involved in cancer progression (Yakes F. et al., 2011).
Physical Properties Analysis
The solubility and thermodynamic properties of Cabozantinib S-malate in various aqueous solutions have been extensively studied, highlighting its solubility behavior across different solvents and temperatures. These studies are crucial for understanding cabozantinib's pharmacokinetic profile and optimizing its formulation for clinical use (F. Shakeel et al., 2023).
Chemical Properties Analysis
Cabozantinib S-malate exhibits potent inhibitory activity against its target kinases, leading to its therapeutic effects in cancer treatment. Its chemical properties, including kinase inhibition profiles and interactions with biological molecules, are foundational to its efficacy in inhibiting tumor growth, angiogenesis, and metastasis. The comprehensive understanding of these properties is essential for the development and clinical application of cabozantinib as a cancer therapeutic agent (Yakes F. et al., 2011).
Aplicaciones Científicas De Investigación
1. Solubility and Thermodynamics in Various Aqueous Solutions
- Summary of Application : Cabozantinib malate (CBZM), a new anticancer medication, has been studied for its solubility and thermodynamic properties in a variety of {dimethyl sulfoxide (DMSO) + water (H2O)} mixtures .
- Methods of Application : Using the shake flask technique, the solubility of CBZM was assessed and the results were correlated to various models .
- Results : There was a significant correlation between the experimental CBZM solubility data and all computational models, as evidenced by the error values for all computational models being less than 5.0% . The positive values of computed thermodynamic parameters indicated that the dissolution of CBZM was endothermic and entropy-driven in all of the {DMSO + H2O} solutions investigated .
2. Treatment of Younger Patients With Recurrent, Refractory, or Newly Diagnosed Sarcomas, Wilms Tumor, or Other Rare Tumors
- Summary of Application : This phase II trial studies how well cabozantinib-s-malate works in treating younger patients with sarcomas, Wilms tumor, or other rare tumors that have come back, do not respond to therapy, or are newly diagnosed .
- Methods of Application : The study is a clinical trial where cabozantinib-s-malate is administered to the patients .
- Results : The results of this study are not provided in the source .
3. Treatment of Patients With Kidney Cancer
- Summary of Application : Cabozantinib-s-malate and sunitinib malate may stop the growth of tumor cells by blocking some of the enzymes needed for cell growth .
- Methods of Application : The study is a clinical trial where cabozantinib-s-malate is compared with sunitinib malate in treating patients with kidney cancer .
- Results : The results of this study are not provided in the source .
4. Treatment of Differentiated Thyroid Cancer
- Summary of Application : Cabozantinib S-malate is approved to treat differentiated thyroid cancer that has spread. It is used in adults and children aged 12 years and older who cannot receive radioactive iodine and whose cancer got worse after VEGF receptor-targeted therapy .
- Methods of Application : The drug is administered to the patients as part of their treatment regimen .
- Results : The results of this treatment are not provided in the source .
5. Treatment of Hepatocellular Carcinoma
- Summary of Application : Cabozantinib S-malate is approved to treat hepatocellular carcinoma (a type of liver cancer). It is used in patients who have already been treated with sorafenib .
- Methods of Application : The drug is administered to the patients as part of their treatment regimen .
- Results : The results of this treatment are not provided in the source .
6. Treatment of Medullary Thyroid Cancer
- Summary of Application : Cabozantinib S-malate is approved to treat medullary thyroid cancer that has gotten worse and has spread to other parts of the body .
- Methods of Application : The drug is administered to the patients as part of their treatment regimen .
- Results : The results of this treatment are not provided in the source .
7. Treatment of Renal Cell Carcinoma
- Summary of Application : Cabozantinib S-malate is approved to treat renal cell carcinoma (a type of kidney cancer) that is advanced . It is either used with nivolumab as the first therapy or alone .
- Methods of Application : The drug is administered to the patients as part of their treatment regimen .
- Results : The results of this treatment are not provided in the source .
8. Treatment of Pancreatic Ductal Adenocarcinoma
- Summary of Application : Cabozantinib is under development for the treatment of pancreatic ductal adenocarcinoma .
- Methods of Application : The drug is administered to the patients as part of their treatment regimen .
- Results : The results of this treatment are not provided in the source .
9. Treatment of Metastatic Cervical Cancer
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O5.C4H6O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18;5-2(4(8)9)1-3(6)7/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34);2,5H,1H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCFMRYTXDINDK-WNQIDUERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C(C(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F.C([C@@H](C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30FN3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60915949 | |
Record name | Cabozantinib S-malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60915949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cabozantinib S-malate | |
CAS RN |
1140909-48-3 | |
Record name | Cabozantinib S-malate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1140909-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cabozantinib s-malate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140909483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cabozantinib S-malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60915949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide;(2S)-2-hydroxybutanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CABOZANTINIB S-MALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR7ST46X58 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.